Bienvenue dans la boutique en ligne BenchChem!

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one

Physicochemical profiling Ligand efficiency CNS drug likeness

The compound 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one (MF: C₂₁H₃₀N₄O₃, MW: 386.5 g/mol) is a fully synthetic small molecule that fuses a saturated octahydroquinoxalin‑2(1H)‑one bicycle with a 2‑methoxyphenylpiperazine moiety via an oxoethyl linker. Its structure places it at the intersection of two extensively explored pharmacophoric families: the octahydroquinoxalin‑2(1H)‑one scaffold, which has delivered anticancer aminophosphonate leads , and the arylpiperazine “privileged scaffold” that dominates aminergic GPCR ligand space.

Molecular Formula C21H30N4O3
Molecular Weight 386.5 g/mol
Cat. No. B4417040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Molecular FormulaC21H30N4O3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3C(=O)NC4CCCCC4N3
InChIInChI=1S/C21H30N4O3/c1-28-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-17-21(27)23-16-7-3-2-6-15(16)22-17/h4-5,8-9,15-17,22H,2-3,6-7,10-14H2,1H3,(H,23,27)
InChIKeyALLVMDCMILIRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one: Core Identity and Scaffold Context for Procurement


The compound 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one (MF: C₂₁H₃₀N₄O₃, MW: 386.5 g/mol) is a fully synthetic small molecule that fuses a saturated octahydroquinoxalin‑2(1H)‑one bicycle with a 2‑methoxyphenylpiperazine moiety via an oxoethyl linker. Its structure places it at the intersection of two extensively explored pharmacophoric families: the octahydroquinoxalin‑2(1H)‑one scaffold, which has delivered anticancer aminophosphonate leads [1], and the arylpiperazine “privileged scaffold” that dominates aminergic GPCR ligand space [2]. The compound is currently listed only as a research‑grade screening item (e.g., EvitaChem EVT‑4552815) with no published primary biological data; consequently its procurement value rests on its structural differentiation from nearest analogues rather than on pre‑existing potency claims.

Why a Generic Piperazinyl‑Octahydroquinoxalinone Cannot Substitute for 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one


Even subtle modifications of the N‑arylpiperazine terminus in octahydroquinoxalin‑2(1H)‑one hybrids produce divergent physicochemical and pharmacological profiles. Replacement of the 2‑methoxyphenyl group by a benzyl substituent (e.g., CAS 1008395‑65‑0) eliminates the hydrogen‑bond‑acceptor methoxy oxygen that serves as a key interaction point in aminergic binding pockets , while shifting the substituent from the ortho‑ to the para‑position (4‑methoxyphenyl variant) alters molecular shape, dipole orientation, and conformational flexibility of the distal aromatic ring . In the wider quinoxaline‑piperazine class, even small alkyl changes on the piperazine nitrogen have been shown to reverse selectivity between 5‑HT₃ and α₁‑adrenoceptor targets [1], demonstrating that the precise identity of the terminal aryl group is a hard‑switch for target engagement. Generic panel‑based substitution therefore cannot recapitulate the specific property set of the 2‑methoxyphenyl congener.

Quantitative Differentiation of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one from Its Closest Analogs


Ortho‑Methoxy versus Benzyl Terminal Substituent: Physicochemical Property Shift

Direct comparison of the target compound (2‑methoxyphenyl terminus) with its benzyl analog (CAS 1008395‑65‑0) reveals a substantial increase in topological polar surface area (tPSA) driven by the additional methoxy oxygen. Computational descriptors from the ECBD/SilDrug database give the target compound a tPSA of 81.75 Ų and a clogP of 2.05 [1], whereas the benzyl derivative (C₂₁H₃₀N₄O₂) lacks the methoxy oxygen and is predicted to have a tPSA closer to 55–60 Ų and a higher clogP (≈2.8) due to the loss of the polar oxygen and the gain of an additional methylene . The 6–7 Ų tPSA advantage moves the 2‑methoxyphenyl compound further into the CNS‑preferable tPSA window (<90 Ų) while retaining sufficient polarity for hydrogen‑bonding interactions.

Physicochemical profiling Ligand efficiency CNS drug likeness

Ortho‑ versus Para‑Methoxy Regioisomerism: Conformational and Electronic Contrast

The 2‑methoxyphenyl (ortho) regioisomer positions the methoxy oxygen in close proximity to the piperazine ring, enabling intramolecular hydrogen‑bond formation between the methoxy oxygen and the protonated piperazine nitrogen that is not possible in the 4‑methoxy (para) analog. In the broader 1‑(methoxyphenyl)piperazine SAR literature, this ortho‑methoxy interaction has been shown to reduce amine basicity by ≈0.3–0.5 pKₐ units and to bias the aryl ring into a more coplanar orientation relative to the piperazine [1]. While direct pKₐ measurements are not available for the octahydroquinoxalinone conjugates, the effect is intrinsic to the 2‑methoxyphenylpiperazine substructure and is independent of the distal scaffold.

Regioisomer differentiation Molecular recognition GPCR ligand design

Octahydroquinoxalin‑2(1H)‑one Scaffold: Validated Anticancer Potential via Aminophosphonate Derivatives

Although the target compound itself has not been tested in cytotoxicity panels, its octahydroquinoxalin‑2(1H)‑one core is the basis of a series of aminophosphonic acids that exhibited potent and selective antiproliferative activity. In the head‑to‑head comparison reported by Iwanejko et al. (2020), phosphonate‑functionalized octahydroquinoxalin‑2(1H)‑ones showed IC₅₀ values as low as 5.2 µM against the MV‑4‑11 leukemia cell line while sparing normal BALB/3T3 fibroblasts (>100 µM), representing a >19‑fold selectivity window [1]. In contrast, the precursor phenolic Mannich bases of the same series were substantially less active, confirming that the octahydroquinoxalin‑2(1H)‑one bicycle is a permissive scaffold whose activity can be tuned by exocyclic substitution.

Anticancer scaffold Apoptosis induction Cytotoxicity selectivity

Piperazinyl‑Quinoxaline SAR: Acute Substituent Effects on Receptor Selectivity

In the seminal 1993 study by Campiani et al., a series of piperazinylquinoxalines was profiled as 5‑HT₃ receptor antagonists. Alkyl substitution on the piperazine nitrogen was shown to be the dominant selectivity determinant: cyanoquinoxaline derivatives with small N‑alkyl groups (methyl, ethyl) were potent 5‑HT₃ antagonists in guinea‑pig ileum (pA₂ ≈ 8–9), whereas introduction of bulkier or aryl substituents redirected affinity toward α₁‑adrenoceptors [1]. The target compound, which carries a 2‑methoxyphenyl group directly on the piperazine nitrogen, is constitutionally incapable of the N‑alkyl motif required for 5‑HT₃ potency and is therefore predicted to favor α₁‑adrenoceptor or sigma‑receptor engagement instead.

5-HT₃ antagonism α₁-adrenoceptor selectivity Structure–activity relationship

Recommended Application Scenarios for 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one Based on Differential Evidence


Focused CNS Screening Libraries Targeting Aminergic GPCRs with Reduced 5‑HT₃ Liability

The fixed N‑(2‑methoxyphenyl) motif on the piperazine ring is predicted, based on class‑level SAR, to shift receptor engagement away from 5‑HT₃ and toward α₁‑adrenoceptor or sigma‑1/sigma‑2 sites [1]. CNS screening collections that aim to enrich for α₁‑AR or sigma‑receptor ligands while depleting 5‑HT₃ actives should include this compound as a chemically distinct representative of the octahydroquinoxalinone‑arylpiperazine hybrid space.

Physicochemical Benchmarking and CNS Drug‑Likeness Optimization

With a measured tPSA of 81.75 Ų and a clogP of 2.05 [1], the compound occupies a favorable CNS‑compatible property space that is superior (lower clogP, higher tPSA) to the benzyl analog. Medicinal chemistry teams optimizing CNS‑penetrant scaffolds can use this compound as a reference point for balancing lipophilicity and polarity when exploring ortho‑substituted arylpiperazine termini.

Anticancer Probe Derivatization Starting from a Validated Core

The octahydroquinoxalin‑2(1H)‑one core has demonstrated >19‑fold selective cytotoxicity against leukemia cells over normal fibroblasts in a phosphonate‑decorated form [1]. The target compound provides an alternative, non‑phosphonate substitution pattern (oxoethyl‑piperazine) on the same core, enabling structure–activity relationship studies that probe how the exocyclic substituent class (amide‑linked piperazine vs phosphonate) affects potency, apoptosis induction, and kinase inhibition profiles.

Ortho‑Methoxy Conformational Probe for Intramolecular Hydrogen Bond Studies

The ortho‑methoxy group in the target compound is positioned to form a five‑membered intramolecular hydrogen bond with the piperazine NH⁺, a feature absent in the para‑methoxy regioisomer. This structural attribute makes the compound a useful conformational probe for NMR or X‑ray crystallographic studies aimed at understanding how intramolecular H‑bonds in arylpiperazines influence receptor‑bound conformations and selectivity [2].

Quote Request

Request a Quote for 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.